REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:8]=[C:9]([N+:11]([O-:13])=[O:12])[CH:10]=1)[NH2:7])([O-:3])=[O:2].CO[CH:16]1[CH2:20][CH2:19][CH:18](OC)O1>C(O)(=O)C>[N+:1]([C:4]1[CH:5]=[C:6]([N:7]2[CH:16]=[CH:20][CH:19]=[CH:18]2)[CH:8]=[C:9]([N+:11]([O-:13])=[O:12])[CH:10]=1)([O-:3])=[O:2]
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Name
|
|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(N)C=C(C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
18.05 g
|
Type
|
reactant
|
Smiles
|
COC1OC(CC1)OC
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Name
|
|
Quantity
|
122 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Completion of reaction
|
Type
|
CUSTOM
|
Details
|
was brought to RT
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Type
|
ADDITION
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Details
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poured into ice-cold water
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Type
|
FILTRATION
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Details
|
The precipitate was filtered
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Type
|
WASH
|
Details
|
washed with water (150 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give the product in 54% yield (8.2 g)
|
Type
|
CUSTOM
|
Details
|
233.04 [M+H]+ (rt: 1.667 min)
|
Duration
|
1.667 min
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=C(C1)[N+](=O)[O-])N1C=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |